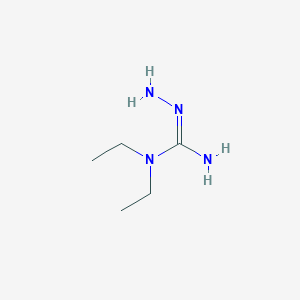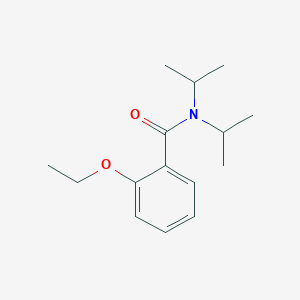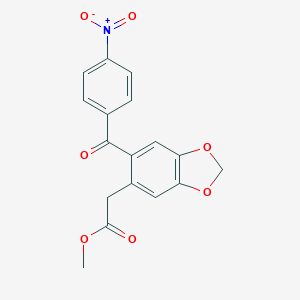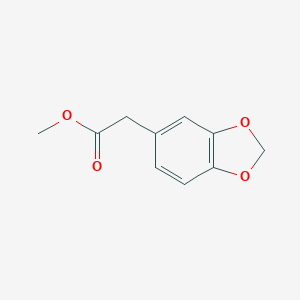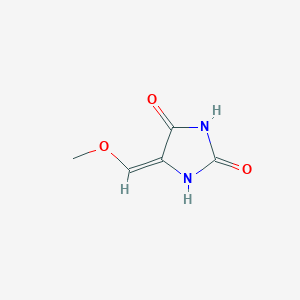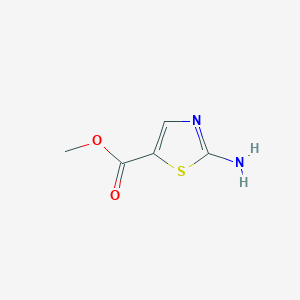
2-Aminothiazole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-aminothiazole-5-carboxylate, also known as Methyl 2-aminothiazole-5-carboxylate, is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-aminothiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-aminothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le 2-aminothiazole-5-carboxylate de méthyle présente un potentiel anticancéreux prometteur. Les chercheurs ont exploré ses effets sur les lignées de cellules cancéreuses, et il a démontré une cytotoxicité contre divers types de cancer. Mécaniquement, il peut interférer avec la progression du cycle cellulaire, induire l'apoptose ou inhiber des voies de signalisation spécifiques impliquées dans la croissance tumorale .
Activité antioxydante
En tant qu'antioxydant, ce composé capte les radicaux libres et protège les cellules des dommages oxydatifs. Sa structure chimique lui permet de neutraliser les espèces réactives de l'oxygène (ROS), qui jouent un rôle dans le vieillissement, l'inflammation et diverses maladies. Les chercheurs continuent d'étudier ses mécanismes antioxydants et ses applications thérapeutiques potentielles .
Effets antimicrobiens
Le this compound a montré une activité antimicrobienne contre les bactéries, les champignons et autres agents pathogènes. Il peut perturber les membranes microbiennes, inhiber les enzymes ou interférer avec les processus cellulaires essentiels. Ses effets à large spectre en font un candidat précieux pour lutter contre les infections .
Propriétés anti-inflammatoires
L'inflammation contribue à diverses maladies, notamment les maladies auto-immunes et les affections chroniques. Ce composé présente des effets anti-inflammatoires en modulant les cytokines, en inhibant les voies inflammatoires et en réduisant les dommages tissulaires. Les chercheurs explorent son potentiel en tant qu'agent anti-inflammatoire .
Conception et développement de médicaments
L'échafaudage du 2-aminothiazole, y compris le this compound, sert de point de départ précieux pour la conception de nouveaux médicaments. Les chimistes médicinaux modifient sa structure pour créer des dérivés aux propriétés pharmacologiques améliorées. Ces dérivés peuvent cibler des maladies, des récepteurs ou des enzymes spécifiques .
Autres applications thérapeutiques
Au-delà des domaines mentionnés, des recherches en cours étudient des applications supplémentaires. Il s'agit notamment de rôles potentiels dans la neuroprotection, la santé cardiovasculaire et les troubles métaboliques. Les chercheurs explorent ses interactions avec des cibles protéiques spécifiques et évaluent sa sécurité et son efficacité .
En résumé, le this compound est prometteur dans divers domaines biomédicaux. Ses propriétés multiformes en font un composé intrigant pour une exploration et un développement de médicaments plus poussés . Si vous souhaitez plus d'informations ou si vous avez des questions spécifiques, n'hésitez pas à les poser !
Mécanisme D'action
Target of Action
Methyl 2-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives have been found to interact with multiple enzyme targets such as egfr/vgfer kinase . These interactions can lead to the inhibition of these enzymes, thereby disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-aminothiazole-5-carboxylate are likely to be those involved in cell growth and proliferation, given its anticancer activity . By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cancer cells and prevent their growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The primary result of the action of Methyl 2-aminothiazole-5-carboxylate is the inhibition of cancer cell growth and proliferation . This is achieved through its interactions with key enzymes involved in these processes .
Action Environment
The action of Methyl 2-aminothiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These conditions can affect the stability of the compound and potentially its efficacy .
Safety and Hazards
Orientations Futures
2-Aminothiazole derivatives, including “Methyl 2-aminothiazole-5-carboxylate”, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have shown potential in the development of anticancer drugs . Future research could focus on decreasing drug resistance and reducing side effects .
Analyse Biochimique
Biochemical Properties
Methyl 2-aminothiazole-5-carboxylate is known to interact with various enzymes, proteins, and other biomoleculesIt’s worth noting that 2-aminothiazole derivatives, which Methyl 2-aminothiazole-5-carboxylate is a part of, have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Cellular Effects
2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-aminothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
methyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNCGWBDJHCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285518 | |
| Record name | Methyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-61-0 | |
| Record name | 6633-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Aminothiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q1: What is a key characteristic of the synthesis of Methyl 2-aminothiazole-5-carboxylate?
A1: A significant characteristic is the efficient one-pot synthesis method. This approach uses readily available starting materials like methyl β-methoxyacrylate, N-bromosuccinimide, water, and thiourea to produce Methyl 2-aminothiazole-5-carboxylate in a 71% yield. [] This method offers a streamlined approach compared to multi-step syntheses, potentially simplifying production and reducing waste. You can find more details about this synthesis in the paper titled "A simple synthesis of methyl 2-aminothiazole-5-carboxylate and methyl 2-bromothiazole-5-carboxylate." []
Q2: How can Methyl 2-aminothiazole-5-carboxylate be further modified?
A2: Methyl 2-aminothiazole-5-carboxylate serves as a versatile precursor for other compounds. For example, it can be transformed into Methyl 2-bromothiazole-5-carboxylate through a diazotization and bromination reaction sequence using sodium nitrite, sodium bromide, and copper sulfate. [] This brominated derivative expands the potential applications of this chemical class by introducing a reactive site for further functionalization. This transformation highlights the versatility of Methyl 2-aminothiazole-5-carboxylate as a building block in organic synthesis.
Q3: What is the structural characterization of a derivative of Methyl 2-aminothiazole-5-carboxylate?
A3: In the derivative Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, the thiazole ring maintains a planar conformation, with a very small mean deviation of 0.0011 Å from planarity. [] This planarity is a typical characteristic of aromatic heterocycles. The molecule also exhibits intramolecular C-H⋯O hydrogen bonds and intermolecular N—H⋯N hydrogen bonds, contributing to its overall structural stability and packing arrangement. [] These structural details, described in the paper "Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate," provide valuable insights for understanding its potential interactions and reactivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
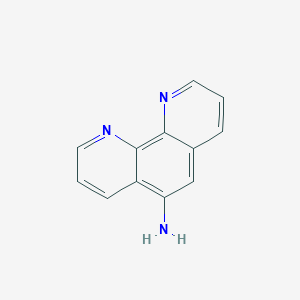
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
